molecular formula C13H10ClFN2O B8779336 2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

Cat. No. B8779336
M. Wt: 264.68 g/mol
InChI Key: XQSGLSQDGMMYEB-UHFFFAOYSA-N
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Patent
US04861891

Procedure details

2-Chloronicotinic acid (2.5 grams, 15.9 mmol) and 80 ml THF is placed in a 250 ml three neck round bottom flask equipped with mechanical stirring, a thermometer and a rubber septum with a nitrogen inlet. The reaction mixture is cooled to -5° C. and N-methylmorpholine (1.6 grams, 15.9 mmol) added via syringe. Isobutyl chloroformate (2.2 grams, 15.9 mmol) is then added via syringe while maintaining the temperature below 0° C. The reaction is stirred for 30 minutes at -5° C. The p-fluorobenzylamine (2.2 grams, 17.5 mmols) is then added via syringe, keeping the temperature below 0° C. The reaction is allowed to warm to room temperature and stirred for 18 hours, after which 1M HCl (30 ml) is added. This is then extracted with ethyl acetate (2×30 ml), and the combined organics washed with 1M HCl (1×30 ml), 3M NaOH (2×30 ml), H2O (1×50 ml) and brine (1×50 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated to a yellow solid. This is triturated with diethyl ether, filtered, washed with fresh diethyl ether and dried in vacuo to yield 3.4 g (80.5%) of the desired chloronicotinamide as a white crystalline solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Yield
80.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN1CCOCC1.ClC(OCC(C)C)=O.[F:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31][NH2:32])=[CH:29][CH:28]=1.Cl>C1COCC1>[F:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31][NH:32][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[Cl:1])=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Five
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 minutes at -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
This is then extracted with ethyl acetate (2×30 ml)
WASH
Type
WASH
Details
the combined organics washed with 1M HCl (1×30 ml), 3M NaOH (2×30 ml), H2O (1×50 ml) and brine (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid
CUSTOM
Type
CUSTOM
Details
This is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with fresh diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(CNC(C2=C(N=CC=C2)Cl)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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